molecular formula C15H11ClN2S2 B2767505 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-55-2

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No. B2767505
CAS RN: 338408-55-2
M. Wt: 318.84
InChI Key: FITHLHMMMJOGSN-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring would be a 4-chlorophenyl group and a 4-methylphenyl group, likely connected through a sulfanyl linkage .

Scientific Research Applications

Antimicrobial Agents

Research has demonstrated the synthesis of compounds derived from thiadiazole structures, showing moderate antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). These findings highlight the potential of thiadiazole derivatives in the development of new antimicrobial agents.

Antiviral Activity

Another study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which exhibited certain anti-tobacco mosaic virus activities (Chen et al., 2010). This suggests the potential use of such compounds in antiviral applications.

Corrosion Inhibition

Thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies show that certain derivatives can significantly reduce corrosion, making them valuable for protecting industrial materials (Bentiss et al., 2007). The effectiveness of these inhibitors is connected to their chemical structure, which interacts with the metal surface to prevent corrosion.

Photophysical Properties

Research into the synthesis and photophysical properties of sulfur-containing thiazoles has provided insights into their use in material sciences, especially for applications requiring fluorescent molecules (Murai et al., 2018). These compounds are of interest for their potential in sensing, materials science, and biomolecular sciences.

Antidepressant and Anxiolytic Activity

Some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown promising antidepressant and anxiolytic properties, indicating potential therapeutic applications in the central nervous system (Clerici et al., 2001).

Anticancer Agents

Thiadiazole derivatives have also been explored for their anticancer properties. Some studies have synthesized novel compounds showing antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents (Gomha et al., 2015).

Molecular Docking Studies

Docking studies of tetrazole derivatives have been conducted to understand their interaction with enzymes, providing insights into their potential medicinal applications (Al-Hourani et al., 2015).

Solar Cell Applications

Organic compounds with thiadiazole structures have been utilized as redox couples in sensitization-based solar cells, indicating their potential in renewable energy technologies (Rahman et al., 2018).

Material Science

Thiophenyl-substituted benzidines, related to thiadiazole compounds, have been used to create transparent polyimides with high refractive indices and small birefringences, relevant for optical materials (Tapaswi et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c1-10-2-8-13(9-3-10)19-15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITHLHMMMJOGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole

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